2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b]thiophene core, making it a subject of study for its biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress by inducing the expression of various antioxidant and phase II detoxifying enzymes .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . It directly interacts with the Kelch domain of KEAP1, a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex . This interaction disrupts the KEAP1-NRF2 complex, preventing the degradation of NRF2 and allowing it to translocate to the nucleus, where it induces the expression of its target genes .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant and detoxifying enzymes, including NQO1 and HO-1 . These enzymes play a key role in neutralizing reactive oxygen species and electrophiles, thereby protecting cells from oxidative damage .
Pharmacokinetics
While specific ADME properties for this compound are not available, it has been reported that the compound shows no toxicity up to 100 μM on Hepa-1c1c7 and RAW 264.7 cells . The metabolic stability of similar NRF2 activators was studied in vitro using human, rat, and mouse liver microsomes, showing optimum half-life (T 1/2) and intrinsic clearance (Cl int) .
Result of Action
The activation of NRF2 by this compound results in a significant reduction in inflammation. It has been shown to inhibit inflammation in macrophages stimulated by Escherichia coli Lipopolysaccharide (LPS Ec) . It also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Biochemical Analysis
Biochemical Properties
This compound activates NRF2 through a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain . This activation of NRF2 is confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .
Cellular Effects
The 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibits anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . It reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Molecular Mechanism
The compound exerts its effects at the molecular level by disrupting the interaction between KEAP1 and NRF2, thereby activating NRF2 . This leads to increased NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 .
Temporal Effects in Laboratory Settings
The This compound is moderately stable in liver microsomes
Dosage Effects in Animal Models
While specific dosage effects in animal models are not yet available, the compound has shown no toxicity up to 100 μM on Hepa-1c1c7 and RAW 264.7 cells .
Metabolic Pathways
It is known to activate the NRF2 pathway, which plays a crucial role in cellular defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common method includes the condensation of aromatic aldehydes with cyanoacetic esters and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by KF/basic Al2O3 at room temperature under ultrasound irradiation . This method yields high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Shares the tetrahydrobenzo[b]thiophene core but lacks the additional functional groups.
2-Amino-3-carbethoxy-4,5-tetramethylenethiophene: Similar structure with different substituents.
Uniqueness
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to activate the NRF2 pathway with minimal side effects makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-27-14-8-6-13(7-9-14)10-11-23-17(26)12-28-21-24-19(22)18-15-4-2-3-5-16(15)29-20(18)25-21/h6-9H,2-5,10-12H2,1H3,(H,23,26)(H2,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARGGQFJUHGBIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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